

Conformational Analysis of the 1,4-Oxazocan-5-one Ring System

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Compound of Interest

Compound Name: 1,4-Oxazocan-5-one

Cat. No.: B12983536

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Executive Summary

The **1,4-oxazocan-5-one** scaffold represents a privileged class of medium-sized heterocycles (8-membered rings) increasingly utilized in medicinal chemistry as peptidomimetics, specifically for

-turn emulation. Unlike 5- or 6-membered rings, this system possesses unique conformational lability characterized by high entropy and transannular strain.

This guide provides a rigorous technical framework for analyzing the conformational landscape of this core. We synthesize computational protocols (DFT/MD) with experimental validation (VT-NMR/X-ray) to determine the energetic minima and interconversion barriers essential for structure-based drug design (SBDD).

Structural Fundamentals & Strain Theory

The Medium Ring Challenge

The **1,4-oxazocan-5-one** system is subject to the "medium ring effect" (8–11 atoms), where conformational analysis is complicated by three primary strain factors:

- Pitzer Strain (Torsional): Eclipsing interactions between adjacent methylene protons.
- Baeyer Strain (Angle): Deviation from ideal
(
) or
(
) bond angles.
- Prelog Strain (Transannular): Steric repulsion or electronic interaction between atoms across the ring (e.g., O1

C5).

The Amide Bond Constraint

In **1,4-oxazocan-5-one**, the nitrogen at position 4 and carbonyl at position 5 form a lactam (amide) bond.

- Geometry: Unlike smaller lactams (cis-preferred) or acyclic amides (trans-preferred), 8-membered lactams exist in a delicate equilibrium. While the trans (E) isomer is generally lower in energy, the cis (Z) isomer becomes accessible, particularly when fused to other rings or substituted.
- Significance: This cis/trans isomerization (

) acts as a molecular switch, often dictating the biological activity of the peptidomimetic.

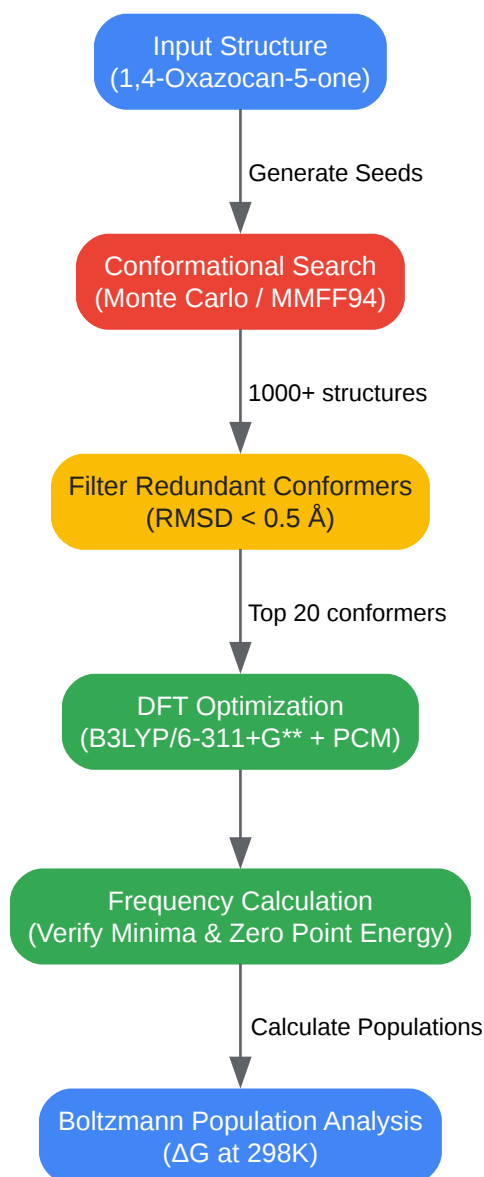
Computational Protocol: The "In Silico" First Approach

Due to the non-intuitive nature of 8-membered rings, static minimization is insufficient. A dynamic search protocol is required.

Workflow Description

- Stochastic Search: Use Monte Carlo (MC) or Molecular Dynamics (MD) with a generic force field (MMFF94x or OPLS3e) to sample the potential energy surface (PES) and generate diverse seed conformations.
- DFT Optimization: Re-optimize all unique conformers within a 5 kcal/mol window using Density Functional Theory (DFT).
 - Recommended Level: B3LYP/6-311+G(d,p) or B97X-D (to account for dispersion forces in transannular interactions).
- Solvent Modeling: Apply PCM (Polarizable Continuum Model) for chloroform (NMR comparison) and water (biological relevance).

Visualization of Computational Workflow



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Figure 1: Hierarchical computational workflow for resolving medium-ring conformational ensembles.

Experimental Validation: NMR Spectroscopy

Computational predictions must be validated against solution-phase data. The flexibility of the oxazocane ring means room temperature NMR often shows time-averaged signals.

Variable Temperature (VT) NMR Protocol

To observe distinct conformers (e.g., Boat-Chair vs. Crown), one must slow the ring inversion on the NMR timescale.

Protocol:

- Solvent: Dissolve 5-10 mg of compound in

or

(low freezing points).
- Range: Acquire

NMR spectra from +25°C down to -90°C in 10°C decrements.
- Analysis:
 - Look for decoalescence of methylene protons (positions 2, 3, 6, 7, 8).
 - At the slow exchange limit, integrate distinct signals to determine the

between conformers.
 - Use the coalescence temperature (

) to calculate the activation free energy (

) of ring inversion using the Eyring equation.

Transannular Interaction Detection (NOESY)

The 1,4-relationship of Oxygen and Nitrogen creates specific spatial signatures.

Interaction	NOE Signal	Structural Implication
H3 H6	Strong	Indicates a "collapsed" boat-like structure bringing sides together.
H2 H8	Medium/Weak	Suggests proximity of the ether and alkyl chains (transannular).
N-H H6	Strong	Diagnostic for specific amide rotamers (Cis vs Trans).

Solid State vs. Solution: X-Ray Crystallography[1]

While X-ray diffraction provides a high-resolution snapshot, it represents a "frozen" state often influenced by crystal packing forces rather than the intrinsic global minimum.

- **Critical Analysis:** If the X-ray structure differs significantly from the computed solution global minimum (e.g., X-ray shows Boat-Chair but DFT predicts Twist-Boat), it indicates a flat potential energy surface where packing forces () can override intrinsic conformational preferences.
- **Peptidomimetic Relevance:** For **1,4-oxazocan-5-ones** designed as -turn mimetics, the X-ray structure is often compared to the ideal Type VIa turn geometry (angles) to confirm bio-relevance.

Synthesis & Pathway Implications[2][3][4][5][6]

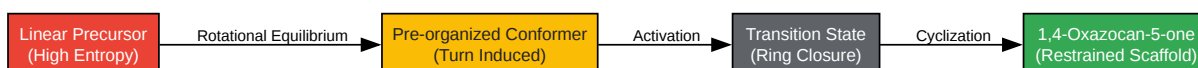
The conformation of the linear precursor dictates the success of the cyclization step (entropy vs. enthalpy).

Cyclization Strategy

The formation of the 8-membered ring is often achieved via Ring-Closing Metathesis (RCM) or Macrolactamization.

- The "Rotamer Effect": The precursor (often a dipeptide mimic) must adopt a cisoid conformation to bring the reactive ends within proximity.
- Pre-organization: Bulky substituents (e.g., gem-dimethyl groups) are often added to the carbon backbone (Thorpe-Ingold effect) to restrict rotation and favor the cyclization-competent conformer.

Pathway Diagram



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Figure 2: Kinetic pathway for 8-membered ring formation emphasizing pre-organization.

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